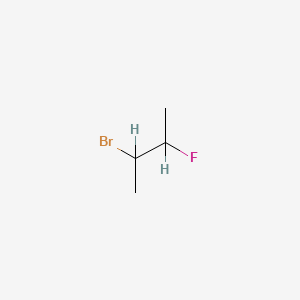
Butane, 2-bromo-3-fluoro-, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organic compound with the molecular formula C₄H₈BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms (bromine and fluorine in this case) attached to an alkane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromofluorination of 2-butene, where 2-butene is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve continuous flow reactors to ensure efficient and consistent halogenation. The process is optimized to achieve high yields and purity of the desired stereoisomer. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted butane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-butene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes like 2-butene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with nucleophiles and bases in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the release of a halide ion. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Butane, 2-bromo-3-fluoro-, (R*,R*)- can be compared with other similar compounds, such as:
2-Bromobutane: Lacks the fluorine atom and has different reactivity and stereochemistry.
2-Fluorobutane: Lacks the bromine atom and exhibits different chemical behavior.
2-Chlorobutane: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
The uniqueness of Butane, 2-bromo-3-fluoro-, (R*,R*)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
57302-16-6 |
|---|---|
Formule moléculaire |
C4H8BrF |
Poids moléculaire |
155.01 g/mol |
Nom IUPAC |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
Clé InChI |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


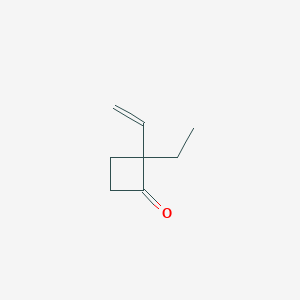
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
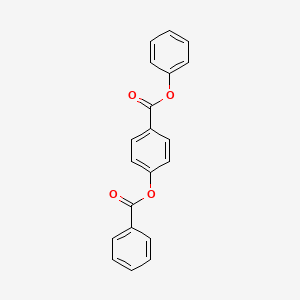
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
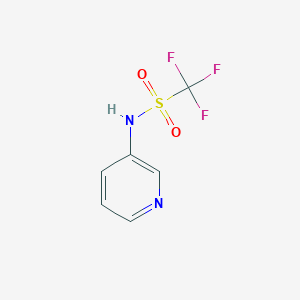
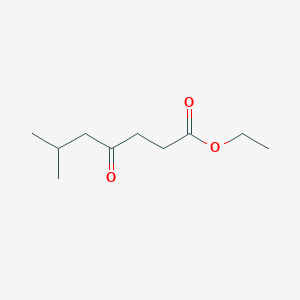
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
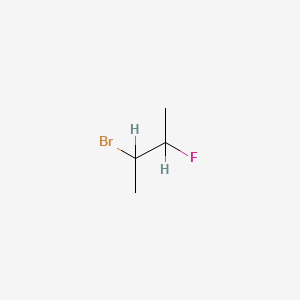
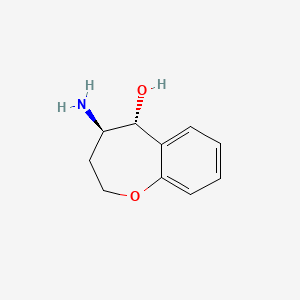
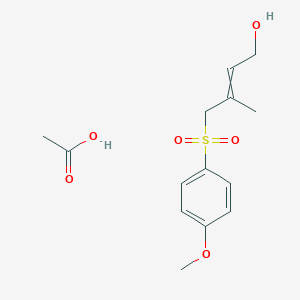
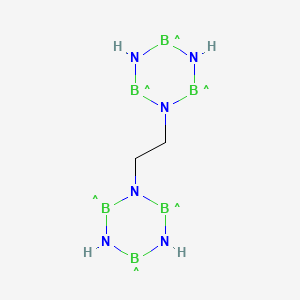
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
